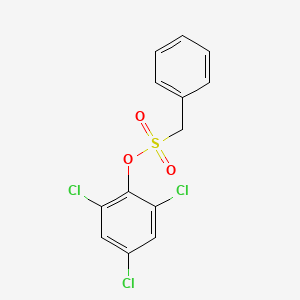

2,4,6-Trichlorophenyl phenylmethanesulfonate

Overview

Description

“2,4,6-Trichlorophenyl phenylmethanesulfonate” is a biochemical used for proteomics research . It has a molecular weight of 351.64 and a molecular formula of C13H9Cl3O3S .

Molecular Structure Analysis

The molecular structure of “2,4,6-Trichlorophenyl phenylmethanesulfonate” is represented by the SMILES string: C1=CC=C(C=C1)CS(=O)(=O)OC2=C(C=C(C=C2Cl)Cl)Cl .Scientific Research Applications

Proteomics Research

2,4,6-Trichlorophenyl phenylmethanesulfonate: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions . The compound can be used for protein modification, helping researchers to understand protein interactions and signaling pathways within cells. This can lead to discoveries about how proteins are involved in diseases and the development of new therapies.

Agricultural Chemistry

In agriculture, this compound may serve as a precursor or an intermediate in the synthesis of more complex molecules . It could potentially be used to develop new pesticides or herbicides that target specific pests or weeds without affecting crops, contributing to safer and more sustainable agricultural practices.

Environmental Science

2,4,6-Trichlorophenyl phenylmethanesulfonate: might be involved in environmental chemistry research, particularly in the study of soil and water contamination . Researchers could use it to synthesize compounds that react with pollutants, helping to break them down into less harmful substances or to trace their movement through ecosystems.

Materials Science

This chemical is valuable in materials science for the development of novel materials with specific properties . For instance, it could be used in the creation of new polymers or coatings that are more resistant to heat, chemicals, or wear. This has implications for industries ranging from aerospace to electronics.

Biochemistry

In biochemistry, 2,4,6-Trichlorophenyl phenylmethanesulfonate can be important for studying enzyme kinetics and mechanisms . It may act as an inhibitor or a reagent that modifies enzymes, allowing scientists to dissect the steps of enzymatic reactions and to design inhibitors that could regulate these reactions in therapeutic contexts.

Pharmacology

Lastly, in pharmacology, this compound could be used in drug discovery and development . It may be a building block for synthesizing new drug candidates that target specific biological pathways. Understanding its interactions with various enzymes and receptors can lead to the creation of drugs with fewer side effects and better efficacy.

Safety and Hazards

Future Directions

A paper titled “Donor engineering of diphenylamine-substituted tris(2,4,6-trichlorophenyl)methyl radicals for controlling the intramolecular charge transfer and near-infrared photothermal conversion” discusses the potential application of similar compounds in photothermal therapy . The study provides an alternative design rule for controlling the intramolecular charge transfer (ICT) effect .

properties

IUPAC Name |

(2,4,6-trichlorophenyl) phenylmethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl3O3S/c14-10-6-11(15)13(12(16)7-10)19-20(17,18)8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLOMCQQCBMOQLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)OC2=C(C=C(C=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601252785 | |

| Record name | 2,4,6-Trichlorophenyl benzenemethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601252785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-Trichlorophenyl phenylmethanesulfonate | |

CAS RN |

1171919-33-7 | |

| Record name | 2,4,6-Trichlorophenyl benzenemethanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1171919-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trichlorophenyl benzenemethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601252785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

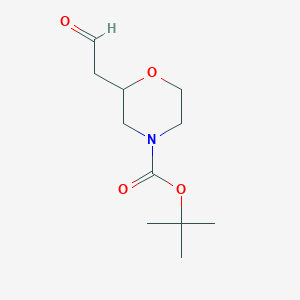

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo[1,2,5]oxadiazolo[3,4-b]pyridine](/img/structure/B1520053.png)

![3-[(1-Ethylpiperidin-4-YL)oxy]propan-1-amine](/img/structure/B1520056.png)

![Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1520058.png)